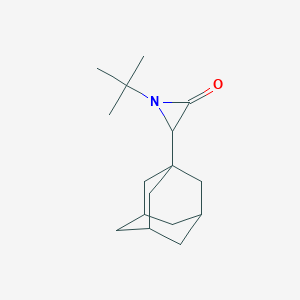
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the aziridine family of compounds, which are characterized by their three-membered ring structure containing a nitrogen atom. 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been of particular interest due to its unique chemical properties, which make it useful for a variety of research applications.
Mechanism Of Action
The mechanism of action of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, leading to DNA damage and cell death. This mechanism of action is thought to be responsible for the compound's potent antitumor and antiviral activity.
Biochemical And Physiological Effects
Studies have shown that 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- can have a variety of biochemical and physiological effects. These include the induction of DNA damage and cell death, as well as the inhibition of viral replication. The compound has also been shown to have immunomodulatory effects, which could make it useful for the treatment of immune-related disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- for lab experiments is its potent activity against tumors and viruses. This makes it a useful tool for researchers studying these areas. However, the compound's reactivity and potential toxicity can also be a limitation, as it requires careful handling and may not be suitable for all experimental systems.
Future Directions
There are several potential future directions for research on 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-. One area of interest is the development of new drugs and therapies based on the compound's unique chemical properties. Researchers may also investigate the compound's immunomodulatory effects further, with the aim of developing new treatments for immune-related disorders. Additionally, studies may focus on understanding the compound's mechanism of action in more detail, which could lead to new insights into cellular processes and disease pathways.
Synthesis Methods
The synthesis of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- involves several steps, including the reaction of 1-adamantanamine with tert-butyl chloroformate to form a carbamate intermediate. This intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to yield the final product.
Scientific Research Applications
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been studied extensively for its potential applications in scientific research. One area of research where this compound has been particularly useful is in the development of new drugs and therapies. Its unique chemical properties make it an attractive target for drug development, as it has been shown to have potent antitumor and antiviral activity.
properties
CAS RN |
16664-32-7 |
|---|---|
Product Name |
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- |
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-(1-adamantyl)-1-tert-butylaziridin-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)17-13(14(17)18)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9H2,1-3H3 |
InChI Key |
HLNNBVDMNAJDCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
synonyms |
1-(1,1-Dimethylethyl)-3-[tricyclo[3.3.1.13,7]decan-1-yl]aziridin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



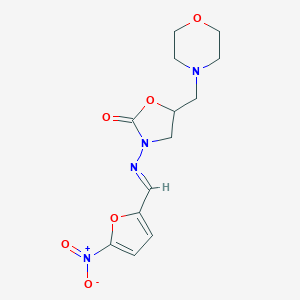


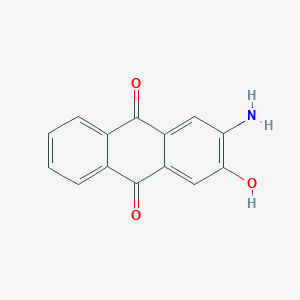
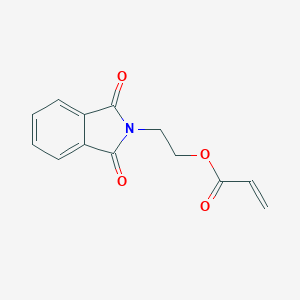
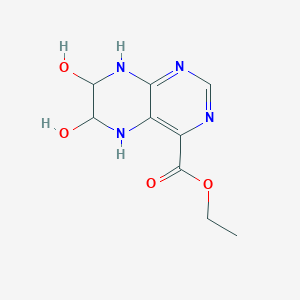
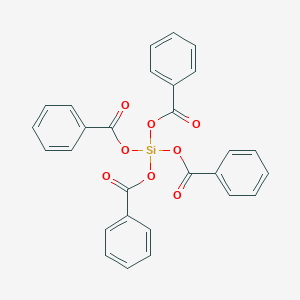
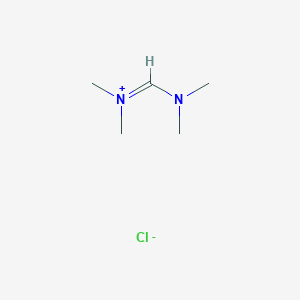
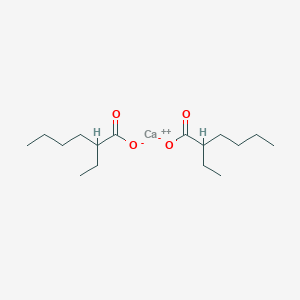
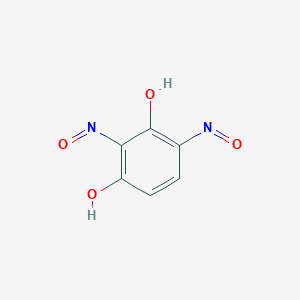
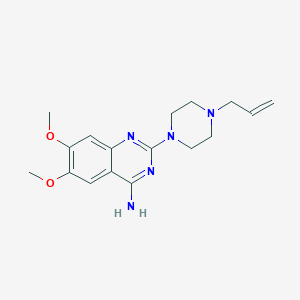
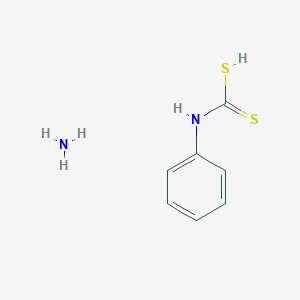
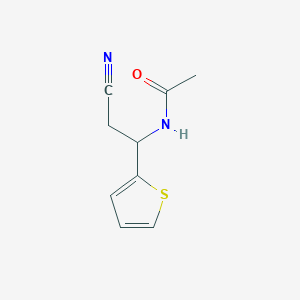
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)